tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
Description
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative characterized by a tert-butyl group attached to a carbamate nitrogen, which is further substituted with a cyclopropyl ring and a 3-hydroxypropyl chain. Key physicochemical properties include:
The 3-hydroxypropyl substituent provides a hydrophilic site for hydrogen bonding, making the compound suitable as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(7-4-8-13)9-5-6-9/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMKOTWXMKYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156375 | |
| Record name | Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155541-96-1 | |
| Record name | Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155541-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, cyclopropyl(3-hydroxypropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-cyclopropyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxypropyl group .
Scientific Research Applications
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of carbamate compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target compound | C₁₁H₂₁NO₃ | 215.29 | Cyclopropyl, 3-hydroxypropyl | Rigid, moderate hydrophilicity |
| tert-Butyl N,N-bis(3-hydroxypropyl)carbamate | C₁₁H₂₃NO₄ | 233.3 | Two 3-hydroxypropyl groups | High hydrophilicity |
| tert-Butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate | C₁₅H₂₉NO₃ | 283.4 | Cyclohexyl | High lipophilicity |
| tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate | C₉H₁₆N₂O₃ | 200.23 | Cyano, hydroxyl | Electrophilic reactivity |
Research Findings
- Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to straight-chain analogs like tert-butyl (4-hydroxybutyl)carbamate .
- Synthetic Utility: The hydroxyl group in the 3-hydroxypropyl chain allows for facile functionalization, as seen in the synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate derivatives .
- Biological Interactions: Aromatic analogs (e.g., 4-bromophenyl derivatives) exhibit enhanced binding to hydrophobic pockets in enzymes, a feature absent in the non-aromatic target compound .
Biological Activity
Tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative that has garnered interest for its potential biological activities. This compound features a unique structure, incorporating a tert-butyl group, a cyclopropyl ring, and a hydroxyl-substituted propyl chain. Its molecular formula is C_{11}H_{19}N_{2}O_{2}, with a molecular weight of approximately 229.32 g/mol. The compound is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound can act as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage of the carbamate group. This mechanism allows for modulation of biological processes, including enzyme inhibition or activation, which can influence metabolic pathways and cellular functions.
Biological Activities
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in treating infections caused by various pathogens.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly through its interaction with enzymes involved in cell proliferation. This interaction may inhibit tumor growth and promote apoptosis in cancer cells .
- Neuroprotective Effects : Some research has indicated that derivatives of this compound may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and reducing oxidative stress .
Case Studies
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related carbamate compounds, highlighting the importance of functional groups in enhancing biological activity. The findings suggested that modifications to the cyclopropyl moiety could significantly affect the compound's efficacy against cancer cell lines .
- Another investigation focused on the neuroprotective effects of similar carbamates, demonstrating their ability to reduce levels of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta peptides .
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction in TNF-α levels in astrocytes |
Synthesis and Applications
The synthesis of this compound typically involves reacting tert-butyl carbamate with cyclopropylmethyl chloride under basic conditions, utilizing solvents like dichloromethane or tetrahydrofuran. This synthetic route allows for scalability and optimization in industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
